Molecular structure and reactivity of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one
Molecular structure and reactivity of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one
An In-Depth Technical Guide to 1-(4-Fluorophenyl)-4-hydroxybutan-1-one: Structure, Reactivity, and Synthetic Utility
Foreword: The Unseen Importance of Synthetic Intermediates
In the world of drug development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to that molecule is paved with critical, often unsung, intermediates. These molecules are the foundational building blocks, and a deep understanding of their properties is paramount for efficient, scalable, and innovative synthesis. This guide focuses on one such molecule: 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. As a fluorinated γ-hydroxyketone, its structure is deceptively simple, yet it embodies a convergence of functional groups that offer significant versatility. It serves as a key precursor in the synthesis of butyrophenone-class pharmaceuticals and represents a valuable scaffold for medicinal chemists.[1][2] This document provides an in-depth analysis of its molecular architecture, a predictive guide to its spectroscopic characterization, an exploration of its core reactivity, and a discussion of its practical application in pharmaceutical development.
Part 1: Molecular Structure and Physicochemical Properties
1-(4-Fluorophenyl)-4-hydroxybutan-1-one is characterized by a flexible four-carbon chain that links a polar aromatic ketone to a primary alcohol. This bifunctional nature dictates its physical and chemical properties. The electron-withdrawing fluorine atom subtly influences the reactivity of the aromatic ring and the carbonyl group, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification. The strategic incorporation of fluorine is a well-established strategy in modern drug discovery to enhance metabolic stability and binding affinity.[3][4]
Table 1: Physicochemical Properties of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-fluorophenyl)-4-hydroxybutan-1-one | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1][5][6][7] |
| Molecular Weight | 182.19 g/mol | [1][5][6][7] |
| CAS Number | 73206-04-9 | [1][7] |
| Appearance | White to off-white solid (typical) | N/A |
| Synonyms | Haloperidol Impurity 23 | [1][8] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F7 [label="F", fontcolor="#34A853"]; C8 [label="C"]; O9 [label="O", fontcolor="#EA4335"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; O13 [label="O", fontcolor="#EA4335"]; H14 [label="H"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; F7 [pos="3.6,-1.4!"]; C8 [pos="-1.4,-2.1!"]; O9 [pos="-1.4,-3.1!"]; C10 [pos="-2.8,-1.4!"]; C11 [pos="-4.2,-2.1!"]; C12 [pos="-5.6,-1.4!"]; O13 [pos="-6.8,-2.1!"]; H14 [pos="-7.8,-1.8!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C8 [style=bold]; C4 -- F7 [style=bold]; C8 -- O9 [style=double, color="#EA4335"]; C8 -- C10; C10 -- C11; C11 -- C12; C12 -- O13; O13 -- H14;
// Aromatic ring double bonds C1 -- C2 [style=double, len=1.5]; C3 -- C2 [style=solid, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C4 [style=solid, len=1.5]; C5 -- C6 [style=double, len=1.5]; C1 -- C6 [style=solid, len=1.5]; }
Part 2: Spectroscopic Characterization (A Self-Validating System)
The definitive confirmation of any chemical structure lies in its spectroscopic signature. For a molecule like 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, techniques such as NMR, IR, and Mass Spectrometry provide a self-validating dataset where each piece of information corroborates the others. Below are the predicted data based on established principles and spectral data from analogous structures.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will be characteristic of a 1,4-disubstituted benzene ring coupled to fluorine, while the aliphatic chain will show predictable splitting patterns.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.00 | dd (AA'BB') | 2H | Ar-H (ortho to C=O) | Deshielded by the adjacent carbonyl group and coupled to both the meta protons and the ¹⁹F atom. |
| ~ 7.15 | dd (AA'BB') | 2H | Ar-H (ortho to F) | Shielded relative to the other aromatic protons and coupled to ortho protons and the ¹⁹F atom. |
| ~ 4.0 (variable) | br s | 1H | -OH | A broad, exchangeable proton. Its chemical shift is concentration and solvent dependent. |
| ~ 3.75 | t | 2H | -CH₂-OH | Adjacent to the electron-withdrawing hydroxyl group. Splits into a triplet by the neighboring CH₂ group. |
| ~ 3.10 | t | 2H | -CH₂-C=O | Adjacent to the electron-withdrawing carbonyl group. Splits into a triplet by the neighboring CH₂ group. |
| ~ 2.05 | quintet | 2H | -CH₂-CH₂-CH₂- | Positioned between two other CH₂ groups, leading to a more complex splitting pattern (quintet). |
¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon environments, including the characteristic downfield shift of the carbonyl carbon and the distinct splitting of the aromatic carbons due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum is ideal for identifying the key functional groups present in the molecule.[10][11]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Primary Alcohol |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~ 1685 | Strong, Sharp | C=O Stretch | Aryl Ketone |
| ~ 1600, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1230 | Strong | C-F Stretch | Aryl Fluoride |
| ~ 1050 | Strong | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺): A clear peak is expected at m/z = 182.07.
-
Key Fragmentation: The most characteristic fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the aliphatic chain, resulting in a highly stable 4-fluorobenzoyl cation at m/z = 123 . Another significant fragment would arise from the McLafferty rearrangement, if sterically feasible, or cleavage resulting in the loss of water (M-18) from the molecular ion.
Part 3: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of γ-hydroxy ketones make them valuable intermediates.[12][13]
Synthesis Methodology: Friedel-Crafts Acylation
A robust and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with γ-butyrolactone. The causality behind this choice is its use of readily available starting materials and a well-understood mechanism that reliably forms the desired carbon-carbon bond.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an anhydrous solvent (e.g., carbon disulfide, CS₂). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of γ-butyrolactone (1.0 eq) in CS₂ to the stirred suspension. Allow the mixture to stir for 15 minutes. Subsequently, add fluorobenzene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the resulting alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.
Core Reactivity
The molecule's reactivity is a duality of its two functional groups. These sites can react independently or in concert, leading to a rich variety of potential transformations.
-
Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack.
-
Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) will reduce the ketone to a secondary alcohol, yielding 1-(4-fluorophenyl)butane-1,4-diol. Stereoselective reductions are possible using chiral reagents or catalysts.[14]
-
Grignard/Organolithium Addition: Reaction with organometallic reagents adds an alkyl or aryl group, forming a tertiary alcohol.
-
-
Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized or converted into a good leaving group.
-
Oxidation: Mild oxidation with pyridinium chlorochromate (PCC) would yield the corresponding 4-(4-fluorophenyl)-4-oxobutanal.
-
Activation: Conversion to a tosylate or mesylate by reaction with TsCl or MsCl, respectively, transforms the hydroxyl into an excellent leaving group, priming the molecule for nucleophilic substitution (Sₙ2) reactions. This is a critical step for its use as a pharmaceutical intermediate.
-
-
Intramolecular Cyclization: A hallmark reaction of γ-hydroxy ketones is their propensity to undergo acid-catalyzed intramolecular cyclization. Protonation of the carbonyl oxygen, followed by nucleophilic attack from the distal hydroxyl group, forms a stable five-membered ring, yielding 5-(4-fluorophenyl)-5-hydroxytetrahydrofuran. This transformation serves as a powerful confirmation of the relative positions of the functional groups.
Part 4: Applications in Drug Discovery and Development
The primary significance of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one lies in its utility as a synthetic precursor for butyrophenone antipsychotics, most notably Haloperidol and related compounds.[1][7][8][15] The 4-fluorobutyrophenone moiety is a classic pharmacophore in neuroleptic drugs.[2]
The typical synthetic route involves activating the hydroxyl group (e.g., converting it to a halide or tosylate) and subsequently reacting it with a substituted piperidine derivative in a nucleophilic substitution reaction. This efficiently couples the butyrophenone scaffold to the cyclic amine portion characteristic of this drug class.
Part 5: Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure user safety. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is classified as an irritant.
Table 4: GHS Hazard Classification
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| (Source: PubChem[1]) |
Standard Laboratory Handling Protocol:
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a lab coat.
-
Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[16]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
1-(4-Fluorophenyl)-4-hydroxybutan-1-one is more than a mere catalogue chemical; it is a versatile and valuable building block in synthetic and medicinal chemistry. Its structure, confirmed by a suite of spectroscopic techniques, offers two distinct and reactive functional handles—the ketone and the primary alcohol. The well-defined reactivity of these groups, including their ability to undergo intramolecular cyclization, makes the molecule a predictable and reliable intermediate. Its established role in the synthesis of important central nervous system drugs highlights its practical importance and solidifies its place as a key tool for researchers and drug development professionals aiming to construct complex molecular architectures.
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